molecular formula C27H28N2 B13920186 1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole

1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole

Cat. No.: B13920186
M. Wt: 380.5 g/mol
InChI Key: JWLIGGYTWRVCJX-UHFFFAOYSA-N
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Description

1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with isopropyl groups and an imidazole ring, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and an aryl boronic acid.

    Introduction of Isopropyl Groups: The isopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor such as a 1,2-diamine and a carbonyl compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Scientific Research Applications

1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the biphenyl core can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Biphenyl, 3,5-bis-(1-methylethyl)
  • 1,1’-Biphenyl, 3,3’-bis-(1-methylethyl)
  • tBuBrettPhos

Uniqueness

1-[3,5-Bis(1-methylethyl)[1,1’-biphenyl]-4-yl]-2-phenyl-1H-imidazole is unique due to its combination of a biphenyl core with isopropyl groups and an imidazole ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

2-phenyl-1-[4-phenyl-2,6-di(propan-2-yl)phenyl]imidazole

InChI

InChI=1S/C27H28N2/c1-19(2)24-17-23(21-11-7-5-8-12-21)18-25(20(3)4)26(24)29-16-15-28-27(29)22-13-9-6-10-14-22/h5-20H,1-4H3

InChI Key

JWLIGGYTWRVCJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N2C=CN=C2C3=CC=CC=C3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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